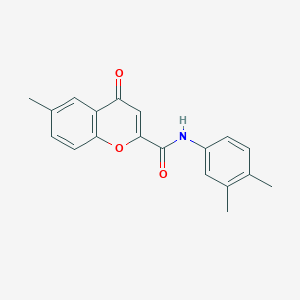

N-(3,4-dimethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

Description

N-(3,4-Dimethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide is a chromene derivative characterized by a 4H-chromene core substituted with a carboxamide group at position 2, a methyl group at position 6, and a 3,4-dimethylphenyl moiety attached to the carboxamide nitrogen. Chromene derivatives are widely studied for their diverse biological activities and synthetic versatility, particularly in pharmaceutical and materials science applications .

Properties

Molecular Formula |

C19H17NO3 |

|---|---|

Molecular Weight |

307.3 g/mol |

IUPAC Name |

N-(3,4-dimethylphenyl)-6-methyl-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C19H17NO3/c1-11-4-7-17-15(8-11)16(21)10-18(23-17)19(22)20-14-6-5-12(2)13(3)9-14/h4-10H,1-3H3,(H,20,22) |

InChI Key |

CISPFQLXSYUVCJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC(=C(C=C3)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4-dimethylphenylamine with 6-methyl-4-oxo-4H-chromene-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dimethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

Anticancer Activity

Research indicates that N-(3,4-dimethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide exhibits promising anticancer properties. Studies have shown it can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of key survival pathways.

Case Study :

In a study published in the Journal of Medicinal Chemistry, the compound was tested against several cancer cell lines, demonstrating significant cytotoxic effects with IC50 values in the low micromolar range. The mechanism was attributed to the activation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against a range of pathogens, including bacteria and fungi. Preliminary results suggest that it possesses broad-spectrum antimicrobial activity.

Data Table: Antimicrobial Activity Summary

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Gram-positive Bacteria | 16 µg/mL |

| Gram-negative Bacteria | 32 µg/mL |

| Fungi | 8 µg/mL |

These findings indicate that the compound could serve as a lead structure for developing new antimicrobial agents .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of N-(3,4-dimethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide. Research suggests it may protect neuronal cells from oxidative stress and apoptosis.

Case Study :

A study published in Neuroscience Letters demonstrated that treatment with this compound significantly reduced neuronal cell death in models of oxidative stress-induced injury. The protective effect was linked to the modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant defenses .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of N-(3,4-dimethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide. Key findings include:

- Dimethylphenyl Substitution : Enhances binding affinity to target receptors.

- Carboxamide Group : Essential for maintaining biological activity and solubility.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Chromene derivatives often differ in substituent positions and functional groups, which critically influence their physicochemical properties and reactivity. Key comparisons include:

Key Observations :

Table 1: Comparative Analysis of Chromene Derivatives

| Property | Target Compound | 4-oxo-4H-chromene-3-carboxaldehyde | 3-(1,3-dioxolan-2-yl)-4H-chromen-4-one |

|---|---|---|---|

| Functional Reactivity | Moderate (amide stability) | High (aldehyde reactivity) | Low (ketal protection) |

| Synthetic Utility | Drug candidate synthesis | Heterocycle precursor | Intermediate stabilization |

| Biological Relevance | Potential kinase inhibition | Limited (reactive intermediate) | Not reported |

Biological Activity

N-(3,4-dimethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H15NO3

- Molecular Weight : 293.3 g/mol

- IUPAC Name : N-(3,4-dimethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

- CAS Number : 879351-28-7

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of chromene derivatives, including N-(3,4-dimethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide. Research indicates that this compound may induce apoptosis in cancer cells through various mechanisms:

- Mechanism of Action :

- Inhibition of specific signaling pathways associated with cell survival.

- Activation of apoptotic pathways leading to programmed cell death.

A study demonstrated that derivatives with similar structures exhibited significant cytotoxicity against various cancer cell lines, suggesting that N-(3,4-dimethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide may share these properties .

2. Anti-inflammatory Activity

The compound has shown promise in reducing inflammation, which is critical in many chronic diseases. Its mechanism may involve:

- Inhibition of Pro-inflammatory Enzymes :

- The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.

Research indicates that chromene derivatives can significantly lower levels of inflammatory markers in vitro and in vivo, suggesting potential therapeutic applications for conditions like arthritis and other inflammatory diseases .

3. Antioxidant Activity

N-(3,4-dimethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide exhibits antioxidant properties, which are essential for protecting cells from oxidative stress. This activity is attributed to:

- Scavenging Free Radicals :

- The compound can neutralize free radicals, thus preventing cellular damage.

Studies have shown that similar chromene compounds possess significant free radical-scavenging activity, indicating that N-(3,4-dimethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide may also be effective as an antioxidant .

Case Study 1: Anticancer Efficacy

In a study examining various chromene derivatives against breast cancer cell lines (MCF-7), N-(3,4-dimethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide demonstrated an IC50 value comparable to established chemotherapeutic agents. The findings suggest its potential as a lead compound for further development in cancer therapy .

Case Study 2: Anti-inflammatory Effects

A preclinical trial assessed the anti-inflammatory effects of N-(3,4-dimethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide in a rat model of arthritis. The results showed a significant reduction in paw swelling and inflammatory cytokines, supporting its use as a therapeutic agent for inflammatory conditions .

Comparative Analysis

Q & A

Q. What synthetic methodologies are commonly employed to synthesize N-(3,4-dimethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide?

The synthesis typically involves annulation or cyclocondensation reactions. For example, chromene derivatives are often constructed via acid-catalyzed condensation of aldehydes with activated methylene compounds (e.g., malononitrile or ethyl acetoacetate) . Specific steps may include:

- Step 1 : Formation of the chromene core via Knoevenagel condensation between 6-methyl-4-oxo-4H-chromene-2-carbaldehyde and a β-ketoester.

- Step 2 : Amide coupling with 3,4-dimethylaniline using coupling agents like EDCI/HOBt or via direct activation of the carboxylic acid .

- Key reagents : Acetic anhydride, DMF as a catalyst, and anhydrous conditions to minimize side reactions .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

- NMR Spectroscopy : and NMR are used to confirm substituent positions and purity. For example, the chromene carbonyl group typically resonates at δ ~175–180 ppm in NMR .

- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) with software like SHELXL refines bond lengths and angles. The compound’s chromene ring planarity and dihedral angles with the dimethylphenyl group can be quantified .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound?

Contradictions often arise from assay variability or off-target effects. Methodological solutions include:

- Standardized Assays : Use radioligand binding assays (e.g., -labeled analogs) to quantify receptor affinity, as demonstrated for structurally related chromene carboxamides targeting GPR35 .

- Functional Assays : Validate activity via β-arrestin recruitment or calcium flux assays to confirm agonism/antagonism .

- Structural Comparison : Overlay crystal structures with analogs to identify critical pharmacophores (e.g., substituents at the 6-methyl or 3,4-dimethylphenyl positions) .

Q. What strategies optimize crystallization for X-ray diffraction studies?

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility, followed by slow vapor diffusion with non-polar antisolvents (e.g., hexane) .

- Temperature Gradients : Gradual cooling from 50°C to room temperature reduces lattice defects.

- Software Refinement : SHELXL (via Olex2) refines disordered regions. For example, anisotropic displacement parameters (ADPs) resolve overlapping electron density in the dimethylphenyl group .

Q. How can computational modeling guide SAR studies for this compound?

- Docking Simulations : Use programs like AutoDock Vina to predict binding modes to targets (e.g., GPR35). Key interactions include hydrogen bonding between the carboxamide and receptor residues .

- QSAR Models : Build regression models correlating substituent electronic parameters (Hammett σ) with activity. For example, electron-withdrawing groups at the 6-position enhance receptor binding .

- MD Simulations : Assess conformational stability in lipid bilayers to optimize pharmacokinetic properties .

Q. What experimental designs mitigate regioselectivity challenges during synthesis?

- Protecting Groups : Temporarily protect reactive sites (e.g., phenolic -OH) with tert-butyldimethylsilyl (TBS) groups to direct coupling to the desired position .

- Catalytic Control : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) to install aryl groups selectively .

- Kinetic vs. Thermodynamic Control : Adjust reaction temperature and time to favor the desired regioisomer. For example, low temperatures (<0°C) favor kinetic products in cyclocondensation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.